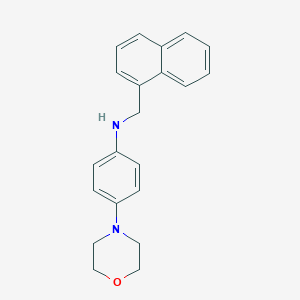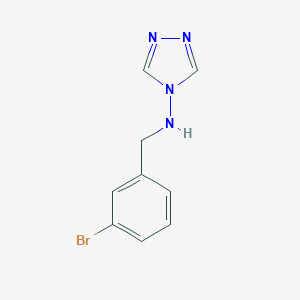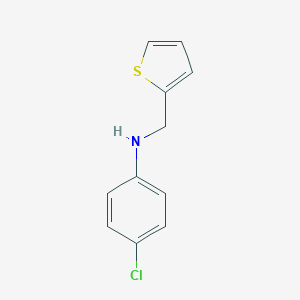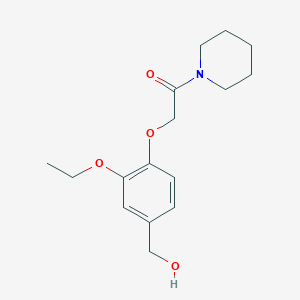![molecular formula C11H17ClN2 B499192 [(3-氯苯基)甲基][2-(二甲氨基)乙基]胺 CAS No. 57095-08-6](/img/structure/B499192.png)
[(3-氯苯基)甲基][2-(二甲氨基)乙基]胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine, also known as N-(3-chlorobenzyl)-N,N-dimethyl-1,2-ethanediamine, is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a dimethylaminoethylamine moiety, making it a versatile intermediate in various chemical reactions.
科学研究应用
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders due to its structural similarity to certain neurotransmitters.
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine could potentially affect multiple biochemical pathways.
Result of Action
Based on the diverse biological activities of similar compounds , it can be hypothesized that this compound may have a broad range of effects at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 3-chlorobenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
相似化合物的比较
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine can be compared with other similar compounds, such as:
[(3-Chlorophenyl)methyl][2-(methylamino)ethyl]amine: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, resulting in different reactivity and biological activity.
[(3-Chlorophenyl)methyl][2-(ethylamino)ethyl]amine: The presence of an ethylamino group alters the compound’s steric and electronic properties, affecting its chemical behavior and applications.
[(3-Chlorophenyl)methyl][2-(diethylamino)ethyl]amine: The diethylamino group increases the compound’s bulkiness, influencing its interaction with molecular targets and its solubility in different solvents.
These comparisons highlight the unique properties of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJHWRWDOWQDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-phenylphenyl)methyl]cyclopropanamine](/img/structure/B499110.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499111.png)
![N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499112.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499113.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B499115.png)

![3-chloro-N-[(5-methylthiophen-2-yl)methyl]-4-(morpholin-4-yl)aniline](/img/structure/B499119.png)

![N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B499124.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B499127.png)


![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499131.png)
![N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499132.png)
